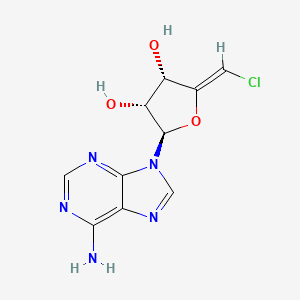

(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

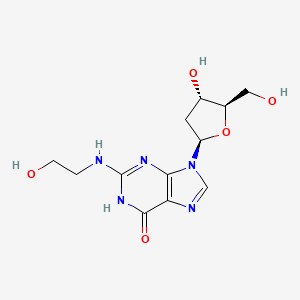

The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:

-

Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.

-

Functional Groups

Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.

Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.

Métodos De Preparación

Synthetic Routes:

Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.

Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.

Reaction Conditions:

Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.

Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.

Industrial Production:

- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.

Análisis De Reacciones Químicas

Reactions:

Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.

Substitution: Chlorine can be substituted with other functional groups.

Redox Reactions: Oxidation or reduction of specific functional groups.

Common Reagents:

Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.

Halogenating Agents: For chlorination.

Oxidizing/Reducing Agents: To modify functional groups.

Major Products:

Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.

Modified Derivatives: Substituted or oxidized forms.

Aplicaciones Científicas De Investigación

Antiviral Agents: Purine analogs have antiviral activity.

Nucleoside Analog Chemotherapy: Used against cancer.

Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.

Molecular Probes: Fluorescently labeled derivatives for cellular imaging.

Mecanismo De Acción

Inhibition: The compound may inhibit viral polymerases or cellular enzymes.

DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.

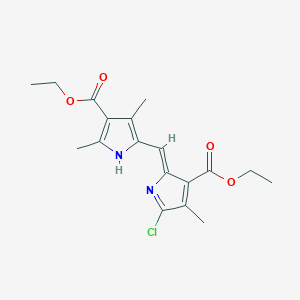

Comparación Con Compuestos Similares

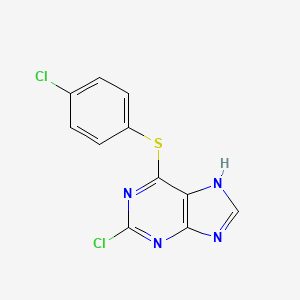

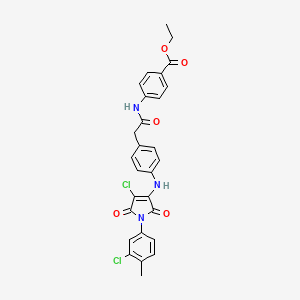

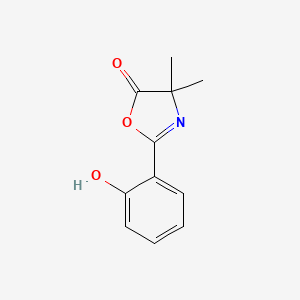

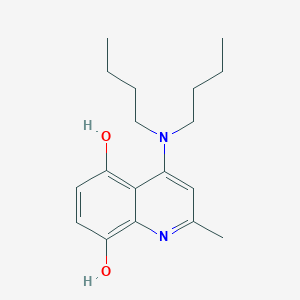

Similar Compounds:

Propiedades

Fórmula molecular |

C10H10ClN5O3 |

|---|---|

Peso molecular |

283.67 g/mol |

Nombre IUPAC |

(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |

InChI |

InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |

Clave InChI |

CHJNOSMDBFGGQH-QCUWZOMOSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)